![molecular formula C41H53O3P B12890389 (1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Dicyclohexyl(2’-((3,5-dimethoxybenzyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)phosphine: R-DTBM-BINAP , is a chiral phosphine ligand. Its chemical formula is C80H104O4P2, and it has a molecular weight of 1191.63 g/mol. The compound appears as white to yellow powder and is air-sensitive, requiring cold storage .
Méthodes De Préparation
Synthetic Routes: R-DTBM-BINAP can be synthesized through various methods. One common approach involves the condensation of 2,2’-dihydroxy-1,1’-binaphthalene with 3,5-dimethoxybenzyl chloride, followed by reaction with dicyclohexylphosphine. The resulting compound undergoes purification steps to obtain the desired product.
Industrial Production: While R-DTBM-BINAP is primarily used in research and catalysis, its industrial production methods are not widely documented. Researchers often prepare it in the laboratory for specific applications.
Analyse Des Réactions Chimiques
Reactivity: R-DTBM-BINAP serves as a versatile ligand in asymmetric catalysis. It participates in various reactions, including:
Hydrogenation: It facilitates enantioselective hydrogenation of unsaturated substrates.
Hydroformylation: R-DTBM-BINAP-based rhodium complexes catalyze hydroformylation reactions.
Asymmetric Allylation: It promotes allylic substitutions with high enantioselectivity.
Hydrogenation: Rhodium or iridium complexes with R-DTBM-BINAP as the ligand, hydrogen gas, and suitable solvents.
Hydroformylation: Rhodium catalysts, carbon monoxide, and hydrogen.
Allylation: Palladium or rhodium catalysts, allylic substrates, and base.
Major Products: The major products depend on the specific reaction. For instance, in hydrogenation, R-DTBM-BINAP contributes to the formation of chiral alcohols or amines.
Applications De Recherche Scientifique
R-DTBM-BINAP finds applications in:
Asymmetric Synthesis: It enables the synthesis of chiral compounds with high enantioselectivity.
Catalysis: Used in various catalytic processes, including hydrogenation, hydroformylation, and allylation.
Medicinal Chemistry: Its chiral properties make it valuable for drug development.
Mécanisme D'action
The exact mechanism by which R-DTBM-BINAP exerts its effects depends on the specific reaction. Generally, it coordinates with metal catalysts, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the catalytic process.
Comparaison Avec Des Composés Similaires
R-DTBM-BINAP stands out due to its unique chiral structure. Similar compounds include:
Propriétés
Formule moléculaire |
C41H53O3P |
|---|---|
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
dicyclohexyl-[1-[2-[(3,5-dimethoxyphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane |
InChI |
InChI=1S/C41H53O3P/c1-42-32-25-29(26-33(27-32)43-2)28-44-38-23-21-30-13-9-11-19-36(30)40(38)41-37-20-12-10-14-31(37)22-24-39(41)45(34-15-5-3-6-16-34)35-17-7-4-8-18-35/h21-27,34-35H,3-20,28H2,1-2H3 |
Clé InChI |
IIYKSLWDDNBPKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)COC2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6CCCCC6)C7CCCCC7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




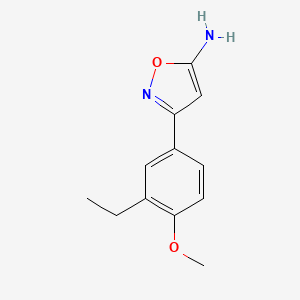
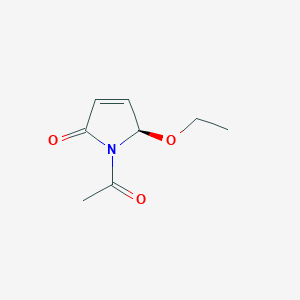
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

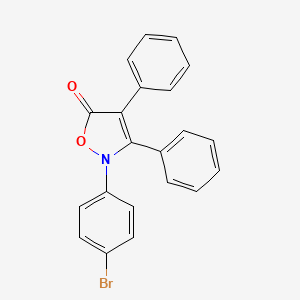

![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
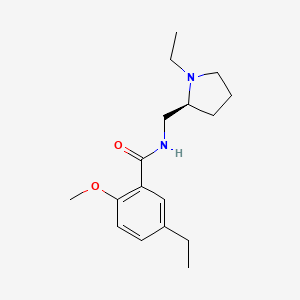
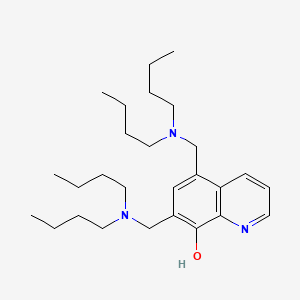

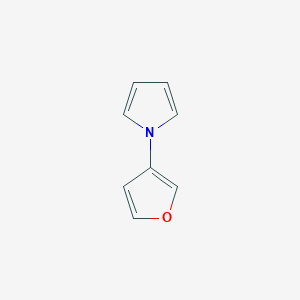
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
